molecular formula C22H19BrN4O B10864003 4-(4-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B10864003
M. Wt: 435.3 g/mol
InChI Key: WYZYGNIPIPJPQT-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a bromophenyl group, an indole moiety, and a pyrazolone ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can include a variety of functional groups such as aryl halides and aromatic heterocycles . Another approach involves the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts, which facilitate the formation of the pyrazolone ring .

Industrial Production Methods

the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are often applied to scale up the synthesis of similar heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(4-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique structure and potential biological effects.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the pyrazolone ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is unique due to its combination of a bromophenyl group, an indole moiety, and a pyrazolone ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C22H19BrN4O

Molecular Weight

435.3 g/mol

IUPAC Name

4-(4-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H19BrN4O/c1-13-19-20(26-25-13)22(28)27(21(19)14-6-8-16(23)9-7-14)11-10-15-12-24-18-5-3-2-4-17(15)18/h2-9,12,21,24H,10-11H2,1H3,(H,25,26)

InChI Key

WYZYGNIPIPJPQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)Br

Origin of Product

United States

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